LSD1 Comparator Data Gap
A systematic search of publicly available patent literature (Takeda WO2015156417, Oryzon US9469597, and related families), the ChEMBL database, PubMed-indexed SAR studies, and major vendor technical datasheets yielded no quantitative LSD1 inhibition IC₅₀ data, no selectivity data versus MAO-A/MAO-B, and no cellular or in vivo activity data for (1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine. By contrast, structurally related trans-2-phenylcyclopropanamine (tranylcypromine) is well-characterized (LSD1 IC₅₀ ≈ 14.8–58,000 nM depending on assay format), and optimized tranylcypromine derivatives such as ORY-1001 (iadademstat) and compounds 26b/29b achieve LSD1 IC₅₀ values of <20 nM and 11–17 nM, respectively, with defined selectivity over MAO-B [1] [2]. The 1,5-dimethylpyrazole-substituted cyclopropanamine scaffold is explicitly claimed as a preferred embodiment in multiple LSD1 inhibitor patents, indicating its structural rationale is grounded in proprietary medicinal chemistry programs; however, the corresponding activity data remain undisclosed in the public domain [3]. The absence of published quantitative comparator data means that no evidence-based claim of superiority, equipotency, or differentiated selectivity can be made at this time. Procurement decisions must therefore rely on the compound's defined stereochemical identity, its position within a validated chemotype, and its utility as a synthetic building block or reference standard rather than on demonstrated biological performance.
| Evidence Dimension | LSD1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Tranylcypromine: IC₅₀ 14,800–57,980 nM; ORY-1001 (iadademstat): IC₅₀ <20 nM; Compounds 26b/29b: IC₅₀ 17 nM / 11 nM |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Biochemical LSD1 demethylation assays (various formats); comparator data from Reaction Biology Corp., ChEMBL, and published SAR studies |
Why This Matters
The absence of quantitative activity data precludes direct potency or selectivity comparisons, meaning procurement must be justified by the compound's defined chirality, chemical identity, and utility as a synthetic intermediate rather than by demonstrated biological differentiation.
- [1] Huang MJ, Guo JW, Fu YD, et al. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorg Med Chem Lett. 2021; 43:128058. View Source
- [2] Iadademstat (ORY-1001) Ligand Page. IUPHAR/BPS Guide to Pharmacology. Accessed 2026. View Source
- [3] Takeda Pharmaceutical Company Limited. Cyclopropanamine compound and use thereof. WO 2015/156417 A1. Published 2015-10-15. (See preferred embodiments encompassing 1,5-dimethylpyrazol-4-yl cyclopropanamines.) View Source
